molecular formula C20H20N2O5S B2775339 3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide CAS No. 950238-03-6

3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2775339
CAS No.: 950238-03-6
M. Wt: 400.45
InChI Key: RUQTZUURGKOHKU-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(4-(morpholinosulfonyl)phenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C20H20N2O5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Benzofuran compounds, such as the one , can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is fused with a benzene and a furan ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, benzofuran compounds are known to be involved in a variety of chemical reactions. For instance, they can be constructed through a unique free radical cyclization cascade .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 400.45 . Other specific physical and chemical properties of “this compound” are not detailed in the search results.

Scientific Research Applications

Synthesis and Crystal Structure

  • Studies have focused on the synthesis and crystal structure analysis of compounds with similar morpholino and benzofuran components, indicating a research interest in understanding their molecular framework and potential interactions. For instance, compounds with morpholino groups have been synthesized and their crystal structures analyzed to investigate their potential as cancer cell proliferation inhibitors (Lu et al., 2017); (Ji et al., 2018).

Biological Activity

  • The biological activity of related compounds has been extensively studied, particularly their effectiveness in inhibiting the proliferation of cancer cell lines. This suggests potential research applications in developing therapeutic agents (Lu et al., 2017); (Ji et al., 2018).

Drug Metabolism and Disposition

  • Another related compound, an orexin 1 and 2 receptor antagonist, has been studied for its metabolism and disposition in humans, highlighting research into pharmacokinetics and the identification of metabolites as crucial for the development of new drugs (Renzulli et al., 2011).

Chemical Modifications and Derivatives

  • Research has also been conducted on the chemical modification of similar structures to create new derivatives with potential therapeutic applications, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Novel Synthesis Methods

  • Innovative synthesis methods for related compounds under various conditions have been explored, suggesting an interest in improving the efficiency and effectiveness of producing such molecules (Guzyr et al., 2013).

Future Directions

While specific future directions for this compound are not detailed in the search results, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds .

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-14-17-4-2-3-5-18(17)27-19(14)20(23)21-15-6-8-16(9-7-15)28(24,25)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQTZUURGKOHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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